(E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5E)-2-(4-methylpiperazin-1-yl)-5-[[4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-24-10-12-25(13-11-24)22-23-21(27)20(31-22)14-16-4-8-19(9-5-16)30-15-17-2-6-18(7-3-17)26(28)29/h2-9,14H,10-13,15H2,1H3/b20-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWDPVDVMVZFI-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on various studies.
Synthesis
The synthesis of thiazole derivatives typically involves the condensation of thiazole with various amines and aldehydes. The specific compound of interest can be synthesized through a series of reactions involving 4-methylpiperazine and 4-nitrobenzyl alcohol, followed by cyclization to form the thiazole ring.
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that similar compounds showed promising activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) lower than conventional treatments like ethambutol . Although specific data for the compound is limited, its structural analogs suggest potential efficacy against bacterial strains.
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin biosynthesis, and its inhibition can lead to applications in skin whitening agents. Derivatives of thiazoles have been shown to possess potent tyrosinase inhibitory activity. For example, related compounds demonstrated IC50 values comparable to established inhibitors like kojic acid . The presence of specific substituents on the benzylidene moiety plays a crucial role in enhancing this activity.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on similar thiazole derivatives have shown low cytotoxicity at concentrations up to 20 µM in B16F10 melanoma cells, indicating a favorable therapeutic index . However, some derivatives exhibited concentration-dependent cytotoxic effects, necessitating further evaluation of this compound.
Case Studies and Research Findings
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with thiazole moieties exhibit promising anticancer properties. The compound has shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that thiazole derivatives can inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
Antiviral Properties
Recent investigations into the antiviral potential of thiazole derivatives have highlighted their efficacy against viruses such as HIV. Compounds similar to (E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one have been shown to block HIV replication by targeting multiple enzymatic functions of the virus, including reverse transcriptase and integrase .
Neuroprotective Effects
The neuroprotective properties of thiazole derivatives have garnered attention for their potential in treating neurodegenerative diseases. Research suggests that these compounds may help mitigate oxidative stress and inflammation in neuronal cells, providing a protective effect against diseases like Alzheimer's and Parkinson's.
Inhibition of Kinases
The compound has been reported to inhibit various kinases, including vascular endothelial growth factor receptors (VEGFRs) and epidermal growth factor receptors (EGFRs). This inhibition can disrupt angiogenesis and tumor growth, making it a candidate for anticancer therapies .
Interaction with Viral Enzymes
The dual inhibitory action on viral enzymes allows for a more effective blockade of viral replication cycles, enhancing the compound's potential as an antiviral agent .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of thiazole derivatives on human cancer cell lines. The results indicated that these compounds significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase. The study concluded that further development could lead to new anticancer therapies based on these findings.
Case Study 2: Antiviral Activity
In another study focused on HIV inhibitors, researchers synthesized several thiazole-based compounds and evaluated their efficacy against HIV-1 replication. The results showed that specific derivatives could effectively inhibit viral replication at low micromolar concentrations, suggesting their potential as novel antiviral agents .
Comparison with Similar Compounds
Structural Features and Substituent Variations
Computational and Structural Insights
- Crystallography : Tools like SHELX enable precise determination of E/Z configurations and intermolecular interactions, critical for structure-activity relationship (SAR) studies.
- Electrostatic Potential Analysis: Software such as Multiwfn can map charge distribution, predicting reactivity and binding sites (e.g., nitro groups as hydrogen-bond acceptors).
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing (E)-2-(4-methylpiperazin-1-yl)-5-(4-((4-nitrobenzyl)oxy)benzylidene)thiazol-4(5H)-one?
- Methodology : The compound can be synthesized via condensation of 4-((4-nitrobenzyl)oxy)benzaldehyde with 2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one under reflux in dioxane with a catalytic amount of piperidine . Reaction optimization involves adjusting solvent polarity (e.g., ethanol vs. dioxane), temperature (80–100°C), and catalyst type (acidic vs. basic conditions) to enhance imine bond formation .
- Key Data :
| Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Dioxane | Piperidine | ~65–75 | |
| Ethanol | HCl | ~50–60 |
Q. How do researchers characterize the structural integrity of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. The imine bond (C=N) in the benzylidene group shows a characteristic signal at δ 8.1–8.3 ppm in ¹H NMR, while the thiazol-4(5H)-one ring protons appear at δ 6.8–7.5 ppm . X-ray crystallography (e.g., monoclinic P21/c space group) confirms stereochemistry and bond angles .
Q. What preliminary biological assays are used to evaluate its activity?
- Methodology : In vitro cytotoxicity assays against cancer cell lines (e.g., MCF-7, HEPG-2) using sulforhodamine B (SRB) staining. Protocols involve incubating cells with the compound (1–100 µM) for 48–72 hours, followed by optical density measurement at 565 nm .
- Example Data :
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 | 12.3 | |
| HEPG-2 | 18.7 |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodology : Modifying substituents on the benzylidene and piperazine moieties alters activity. For instance:
- Replacing the nitro group with methoxy (electron-donating) reduces cytotoxicity (IC₅₀ increases to >50 µM) .
- Extending the alkoxy chain (e.g., propoxy to butoxy) improves membrane permeability but may reduce solubility .
Q. How do researchers resolve contradictions in spectral data interpretation for this compound?
- Methodology : Discrepancies in NMR signals (e.g., overlapping peaks for piperazine protons) are addressed by:
- 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
- Variable-temperature NMR to reduce signal broadening caused by conformational exchange .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy results?
- Methodology :
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance bioavailability .
- Example : A 2025 study found that in vivo efficacy in murine models was 40% lower than in vitro IC₅₀ values due to rapid hepatic clearance .
Methodological Challenges and Solutions
Q. How are reaction by-products minimized during synthesis?
- Approach :
- Use high-purity aldehydes to avoid aldol condensation side reactions .
- Monitor reactions via TLC (Rf ~0.6 in ethyl acetate/hexane 3:7) and quench intermediates promptly .
Q. What computational tools predict the compound’s interaction with biological targets?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
